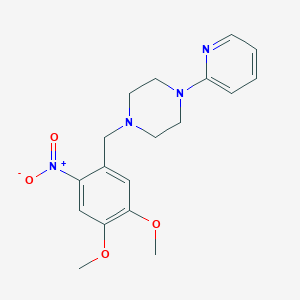
N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine, commonly known as DPA-714, is a novel positron emission tomography (PET) radioligand used for imaging of neuroinflammation. DPA-714 is a selective and high-affinity ligand for the translocator protein (TSPO), which is overexpressed in activated microglia and astrocytes.
Wirkmechanismus
DPA-714 binds to the TSPO, which is a transmembrane protein located on the outer mitochondrial membrane of microglia and astrocytes. TSPO is upregulated in activated microglia and astrocytes in response to various stimuli such as inflammation, oxidative stress, and neuronal injury. DPA-714 binding to TSPO allows for the visualization and quantification of activated microglia and astrocytes in vivo.
Biochemical and Physiological Effects:
DPA-714 has no known biochemical or physiological effects on the body. It is a selective and high-affinity ligand for TSPO and does not interact with any other receptor or enzyme in the body.
Vorteile Und Einschränkungen Für Laborexperimente
DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging has several advantages over other imaging modalities such as magnetic resonance imaging (MRI) and computed tomography (CT). DPA-714 this compound imaging allows for the non-invasive visualization and quantification of activated microglia and astrocytes, which are key players in neuroinflammation. DPA-714 this compound imaging also allows for the monitoring of disease progression and the efficacy of anti-inflammatory drugs in preclinical and clinical studies. However, DPA-714 this compound imaging has some limitations such as the need for specialized equipment and expertise, high cost, and limited availability.
Zukünftige Richtungen
For DPA-714 research include the development of new TSPO ligands with improved selectivity and affinity, the validation of DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging in larger clinical studies, and the investigation of the role of neuroinflammation in various neurological disorders. DPA-714 this compound imaging may also be used to monitor the efficacy of novel anti-inflammatory drugs in preclinical and clinical studies.
Synthesemethoden
DPA-714 is synthesized using a four-step procedure starting with 3,4-difluoroaniline. The first step involves the conversion of 3,4-difluoroaniline to 3,4-difluoro-α-bromoacetophenone using bromine and acetic acid. The second step involves the reaction of 3,4-difluoro-α-bromoacetophenone with pyrazole in the presence of sodium hydride to form 1-(1H-pyrazol-1-yl)acetophenone. The third step involves the reaction of 1-(1H-pyrazol-1-yl)acetophenone with piperidine in the presence of sodium hydride to form N-(1H-pyrazol-1-ylacetyl)-3-piperidinamine. The final step involves the reaction of N-(1H-pyrazol-1-ylacetyl)-3-piperidinamine with 3,4-difluoronitrobenzene in the presence of palladium on carbon to form DPA-714.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively used for imaging of neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging allows for the non-invasive visualization and quantification of activated microglia and astrocytes, which are key players in neuroinflammation. DPA-714 this compound imaging has also been used to monitor the efficacy of anti-inflammatory drugs in preclinical and clinical studies.
Eigenschaften
IUPAC Name |
1-[3-(3,4-difluoroanilino)piperidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O/c17-14-5-4-12(9-15(14)18)20-13-3-1-7-21(10-13)16(23)11-22-8-2-6-19-22/h2,4-6,8-9,13,20H,1,3,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGURGWSGLCJUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=N2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5058739.png)
![N-[1-(1-azepanylcarbonyl)-2-phenylvinyl]acetamide](/img/structure/B5058743.png)
![2,3,5-trifluoro-4-methoxy-6-[methyl(phenyl)amino]benzoic acid](/img/structure/B5058745.png)

![ethyl 3-(3-chlorobenzyl)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5058756.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5058761.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide]](/img/structure/B5058777.png)
![5-(4-bromophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B5058790.png)
![2-methoxy-4-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5058795.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B5058798.png)
![N-{1-[1-(2,6-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5058820.png)
![methyl 4-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5058828.png)

![4-bicyclo[2.2.1]hept-2-yl-1-piperazinecarbaldehyde](/img/structure/B5058843.png)